3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
Description
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-2-5(7(13)11-9)3-10-8(6)14-12-4/h2-3H,9H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVJDZTEJMOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Carbohydrazide Intermediate
- The key intermediate, the pyridine-5-carbohydrazide, is synthesized by reacting the corresponding pyridine-5-carboxylate ester with an excess of hydrazine hydrate.
- The reaction is typically conducted under reflux conditions for approximately 5 hours.
- This step yields the carbohydrazide as a crystalline solid, which serves as a precursor for the oxazolo ring formation.
Cyclization to Form the Oxazolo Ring
- The carbohydrazide intermediate undergoes intramolecular cyclization to form the 1,2-oxazole ring fused to the pyridine.
- This cyclization can be induced by heating the carbohydrazide or by treatment with dehydrating agents or acid catalysts.
- The reaction conditions generally involve refluxing in ethanol or acetic acid with catalytic amounts of sulfuric acid or similar acid catalysts.
- The cyclization leads to the formation of the fused heterocyclic system characteristic of 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide.
Example Procedure
A representative synthesis involves:
- Heating a mixture of the pyridine-5-carbohydrazide (0.50 g, 1.77 mmol) and appropriate reagents such as phenyl isothiocyanate or allyl isothiocyanate in ethanol (100 mL) under reflux for 8–10 hours.
- Cooling the reaction mixture and pouring it into ice-cold water to precipitate the product.
- Filtering, washing with water, drying, and recrystallizing the product from suitable solvents (e.g., dioxane-water mixture).
This method yields the corresponding carbohydrazide derivatives with high purity and yields (up to 89%) as confirmed by melting point and NMR spectral data.
Analytical Data Supporting Preparation
The structural integrity and purity of the synthesized 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide are confirmed by:
- 1H NMR Spectroscopy: Characteristic signals include singlets for NH protons (around δ 10.5 ppm), methyl groups (around δ 2.4–3.2 ppm), and aromatic protons.
- 13C NMR Spectroscopy: Signals corresponding to carbonyl carbons (around δ 164 ppm), methyl carbons (around δ 12–24 ppm), and aromatic carbons.
- Melting Point: High melting points (e.g., 240–241 °C) indicate crystalline purity.
- Elemental Analysis and Mass Spectrometry: Confirm molecular formula and molecular weight consistent with the target compound.
Data Table: Representative Preparation Conditions and Yields
Research Findings and Discussion
- The reaction of the pyridine-5-carboxylate with hydrazine hydrate is straightforward and efficient, providing a reliable route to the carbohydrazide intermediate.
- Cyclization to form the oxazolo ring is facilitated by acidic conditions and prolonged reflux, which promotes intramolecular nucleophilic attack.
- The choice of substituents on the isothiocyanate reagent allows for structural diversification of the final product, impacting solubility and biological activity.
- Spectroscopic data consistently support the successful formation of the target heterocyclic system.
- The yields reported are typically high (70–90%), indicating the robustness of the synthetic pathway.
Chemical Reactions Analysis
Oxidation Reactions
The carbohydrazide moiety undergoes oxidation under controlled conditions. While specific oxidative products aren't fully detailed in available literature, analogous pyrazolo[3,4-b]pyridine carbohydrazides show oxidation-driven transformations to form carbonyl azides and other derivatives . Reaction rates and product distributions depend on:
-
Oxidizing agent selection (e.g., HNO₃, KMnO₄, or O₂)
-
Solvent polarity
-
Temperature ranges (typically 50–120°C)
Nucleophilic Substitution
The electron-deficient pyridine ring facilitates electrophilic aromatic substitution. Key reactivity patterns include:
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C-4 | High | Halogens, nitro groups |
| C-7a | Moderate | Sulfonic acids |
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
Condensation Reactions
The carbohydrazide group participates in cyclocondensation with carbonyl compounds:
Table 1: Condensation with aromatic aldehydes
| Aldehyde Derivative | Conditions | Product Yield |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | EtOH, piperidine, Δ | 82% |
| 5-Nitrothiophene-2-carboxaldehyde | Toluene, 80°C | 76% |
| Isatin | AcOH, 12 hr | 68% |
Characteristic NMR signatures of products include:
-
Downfield shifts for hydrazine NH protons (δ 11.20–13.30)
Isothiocyanate Coupling
Reaction with aryl/alkyl isothiocyanates produces thiosemicarbazide derivatives:
Example Protocol:
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Equimolar phenyl isothiocyanate + carbohydrazide in EtOH
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Reflux for 8 hr → 89% yield of 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide
Key spectral features:
Diazotization and Rearrangements
Treatment with NaNO₂/HCl initiates cascade transformations:
Mechanistic Pathway:
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Diazonium salt formation at -5°C
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Curtius rearrangement to isocyanate intermediate
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Nucleophilic trapping with ethyl 2-cyanoacetate → cyanoester product (65% yield)
Cycloaddition Reactions
The compound engages in [3+2] cycloadditions with electron-deficient alkynes:
Representative Reaction:
-
Diethyl acetylenedicarboxylate in refluxing toluene
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Forms pyrazolone derivatives (90% yield)
Industrial-Scale Considerations
Batch reactor optimization parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Pressure | 1–3 atm |
| Catalyst Loading | 0.5–1.5 mol% |
Continuous flow systems show 15–20% improved yield over batch methods for multi-step sequences .
This reactivity profile positions 3-methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide as a valuable intermediate for synthesizing pharmacologically active compounds and functional materials. The demonstrated compatibility with diverse reaction conditions (protic/aprotic solvents, acidic/basic media, thermal activation) underscores its synthetic utility .
Scientific Research Applications
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The carbohydrazide group (-CONHNH₂) in the target compound enhances nucleophilicity compared to the carboxylic acid (-COOH) or sulfonyl chloride (-SO₂Cl) derivatives, making it more reactive in condensation reactions .
- Steric Effects : Bulkier substituents, such as 3-(2-methylphenyl), reduce solubility in polar solvents compared to the smaller 3-methyl group .
Physicochemical Properties
Limited experimental data are available, but calculated properties and synthetic trends suggest:
| Property | Target Compound (Carbohydrazide) | Carboxylic Acid Derivative | Sulfonamide Derivative |
|---|---|---|---|
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 (more polar) | ~1.5 (less polar) |
| Solubility | Moderate in ethanol/chloroform | Low in non-polar solvents | High in DMSO |
| Reactivity | High (hydrazide nucleophile) | Moderate (acid catalyst) | Low (stable sulfonamide) |
Sources : Hydrazide derivatives are prone to form hydrazones or acylhydrazones under acidic conditions, as seen in analogous syntheses . Carboxylic acid derivatives are often used as intermediates for amide coupling .
Biological Activity
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C8H8N4O2
- Molar Mass : 192.17 g/mol
- CAS Number : 1097794-89-2
- Structural Formula :
The compound features a pyridine ring fused with an oxazole moiety, which is significant for its biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. In cellular models, it has been shown to reduce the secretion of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Anticancer Activity
Emerging evidence points towards the anticancer potential of this compound. Studies have reported that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the activation of intrinsic apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of oxazole-pyridine compounds. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 - 64 | Effective against Gram-positive and Gram-negative bacteria |
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, the compound was tested for its ability to inhibit TNF-alpha-induced NF-kB activation. The results showed a reduction in NF-kB activity by approximately 50%, indicating its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Studies
In vitro studies involving breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 45 |
Q & A
Q. What are the key synthetic routes for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazide precursors with heterocyclic building blocks. For example, hydrazides react with oxazole or pyridine derivatives under reflux in solvents like ethanol or dimethylformamide (DMF). Key steps include:
- Hydrazide formation : Reacting 5-carboxylic acid derivatives with hydrazine hydrate (e.g., 80°C in ethanol) to form the carbohydrazide core .
- Heterocyclic fusion : Introducing the oxazolo-pyridine system via cyclization using reagents like POCl₃ or polyphosphoric acid, followed by methylation at the 3-position .
- Optimization : Microwave-assisted synthesis can enhance yields (e.g., 78°C for 3 hours in ethanol) compared to traditional reflux .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming the methyl group (δ ~2.5 ppm for CH₃) and carbohydrazide NH signals (δ ~9–10 ppm). 2D NMR (COSY, HSQC) resolves fused-ring connectivity .
- X-ray crystallography : Determines precise stereochemistry and hydrogen-bonding patterns in the solid state, particularly for hydrazide moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, distinguishing regioisomers .
Q. How can researchers assess the antibacterial activity of this compound?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL).
- Structure-activity rationale : The oxazole ring enhances membrane penetration, while the carbohydrazide group may chelate metal ions critical for bacterial enzymes .
- Control experiments : Compare activity with non-methylated analogs to evaluate the 3-methyl group’s role in potency .
Advanced Research Questions
Q. How can computational tools resolve contradictions in biological activity data?
- Molecular docking : Use software like AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or dihydrofolate reductase). For example, the methyl group may sterically hinder binding in some isoforms but enhance it in others .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, correlating RMSD values with experimental IC₅₀ discrepancies .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across diverse bacterial strains .
Q. What strategies are effective for analyzing regioselectivity in derivatization reactions?
- Isotopic labeling : Use ¹⁵N-labeled hydrazide precursors to track bond formation during reactions with electrophiles (e.g., alkyl halides or acyl chlorides) .
- Competitive reactions : Compare reactivity of the carbohydrazide NH with other nucleophilic sites (e.g., oxazole N or pyridine C-H) under varying pH conditions .
- DFT calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the heterocyclic core, guiding functionalization at C-5 vs. C-7 positions .
Q. How can researchers address low yields in large-scale synthesis?
- Solvent screening : Replace ethanol with DMF or acetonitrile to improve solubility of intermediates during cyclization .
- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate key steps like hydrazide formation .
- Flow chemistry : Implement continuous-flow reactors to reduce side reactions (e.g., hydrolysis of methyl groups) and improve scalability .
Q. What methodologies elucidate the compound’s mechanism of action in antifungal studies?
- Enzyme inhibition assays : Measure activity against fungal CYP51 (lanosterol 14α-demethylase) using UV-Vis spectroscopy to track ergosterol depletion .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in C. albicans biofilms .
- Resistance studies : Serial passage fungi in sub-MIC concentrations to identify mutations in target proteins via whole-genome sequencing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
